2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole

Chemoselective Protection Benzimidazole Alkylation Synthetic Intermediate

2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole (CAS 649721-54-0) is a synthetic intermediate belonging to the benzimidazole class. It features a triphenylmethoxy (trityl) protecting group on a propyl linker at the 2-position of the benzimidazole core.

Molecular Formula C29H26N2O
Molecular Weight 418.5 g/mol
CAS No. 649721-54-0
Cat. No. B12583978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole
CAS649721-54-0
Molecular FormulaC29H26N2O
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC4=NC5=CC=CC=C5N4
InChIInChI=1S/C29H26N2O/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)32-22-12-21-28-30-26-19-10-11-20-27(26)31-28/h1-11,13-20H,12,21-22H2,(H,30,31)
InChIKeyFMTTWNPRGRBWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole (CAS 649721-54-0): A Strategic, Protected Benzimidazole Intermediate for Targeted Synthesis


2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole (CAS 649721-54-0) is a synthetic intermediate belonging to the benzimidazole class . It features a triphenylmethoxy (trityl) protecting group on a propyl linker at the 2-position of the benzimidazole core. The trityl group is a bulky, acid-labile protecting group critical for chemo-selective synthetic strategies where the benzimidazole nitrogen must remain unprotected, a differentiation from N-protected alternatives [1].

Procurement Risk: Why In-Class Substitution of 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole Leads to Synthetic Failure


The substitution of 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole with a structurally analogous benzimidazole intermediate is not feasible due to its unique orthogonal protection profile. Its free NH group distinguishes it from N-trityl, N-Boc, or N-acetyl benzimidazole alternatives, which exhibit different reactivity and often lead to bis-protected byproducts or undesired O-alkylation in Mitsunobu or alkylation sequences [1]. Attempts to use N-protected analogs in place of this specific building block result in divergent reaction pathways, requiring additional protection/deprotection steps that lower overall yield and increase impurity profiles [1].

Head-to-Head Evidence: Where 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole Outperforms Its Closest Analogs


Orthogonal Protection Strategy: O-Trityl vs. N-Protected Benzimidazole Intermediates in Selective Alkylation

Unlike N-protected variants such as N-acetyl-2-(3-hydroxypropyl)benzimidazole or N-Boc-2-(3-hydroxypropyl)benzimidazole, 2-[3-(triphenylmethoxy)propyl]-1H-benzimidazole retains a free NH group. This structural feature is critical; the Katsifis group demonstrated that direct N-protection of similar hydroxypropylbenzimidazoles with trityl, Boc, or acetyl groups resulted in complex mixtures of N-protected and O-protected products or bis-protected adducts, whereas the O-trityl compound enabled clean, selective N-functionalization in subsequent Mitsunobu reactions [1]. This represents a Class-level inference on chemoselectivity control.

Chemoselective Protection Benzimidazole Alkylation Synthetic Intermediate

Acid-Labile O-Trityl Deprotection vs. Base-Labile or Hydrogenolytic Alternatives

The triphenylmethoxy group is selectively cleaved under mild acidic conditions (e.g., formic acid or HCl in methanol), a reactivity profile orthogonal to base-sensitive or hydrogenation-sensitive functionalities often present in advanced pharmaceutical intermediates. In contrast, a benzyl-protected hydroxypropylbenzimidazole would require hydrogenolysis, which is incompatible with substrates containing reducible groups. This is a Class-level inference: the O-trityl group offers a specific deprotection window that N-benzyl or N-tetrahydropyranyl analogs cannot match without risking concomitant deprotection of other functional groups [1].

Protecting Group Orthogonality Trityl Ether Deprotection

Lipophilicity-Driven Purification Advantage: Computed LogP of 6.5 vs. Deprotected Diol Intermediates

The computed octanol-water partition coefficient (LogP) for 2-[3-(triphenylmethoxy)propyl]-1H-benzimidazole is 6.50 . This high lipophilicity is substantially greater than that of the corresponding deprotected alcohol 2-(3-hydroxypropyl)benzimidazole (estimated LogP ~1.8) and other highly polar intermediates. In a typical reverse-phase HPLC purification, the trityl-protected intermediate elutes at a markedly higher retention time, enabling facile separation from polar starting materials and byproducts. This represents a cross-study comparable advantage in work-up and isolation efficiency.

LogP Chromatographic Separation Intermediate Purification

High Purity Baseline for Research-Grade Procurement (98.0% vs. Typical Intermediates)

Commercially available 2-[3-(triphenylmethoxy)propyl]-1H-benzimidazole is offered with a purity specification of ≥98.0% , which is a defined quality benchmark. While comprehensive inter-vendor purity data is not available for all in-class analogs, a spot-check shows that several benzimidazole intermediates from the same provider are listed at >95% purity. This Supporting evidence suggests a slightly higher initial purity which can reduce the need for pre-use purification in sensitive research applications.

Purity Specification Quality Control Research Procurement

UV Chromophore Enhancement for Reaction Monitoring: Trityl Group Absorbance

The triphenylmethoxy group provides a strong UV chromophore (λmax for trityl cations ~400–430 nm upon acidification; triphenylmethyl ethers absorb at ~260 nm), which is absent in simple alkyl-protected alternatives such as 2-(3-methoxypropyl)benzimidazole or 2-(3-ethoxypropyl)benzimidazole. This enhanced UV absorbance facilitates real-time reaction monitoring by TLC or HPLC-UV at low concentrations [1]. This is a Class-level inference based on the spectroscopic properties of the trityl group.

Reaction Monitoring TLC HPLC Detection

Where to Deploy 2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of Selective Angiotensin II Receptor Antagonists

The O-trityl protected intermediate is a strategic building block for assembling the benzimidazole core of sartan-class antihypertensives (e.g., telmisartan analogs). Its free NH group permits direct N-alkylation with biphenyl-tetrazole fragments without the need for a prior deprotection step, a synthetic advantage documented in patent literature for angiotensin II antagonists [1]. The high lipophilicity (LogP 6.50) and orthogonal trityl protection simplify the multi-step sequence relative to processes relying on N-Boc intermediates.

Radiopharmaceutical Precursor Synthesis: Facilitating ¹¹C-Methylation or ¹⁸F-Labeling

The free benzimidazole NH is available for direct [¹¹C]methylation or [¹⁸F]fluoroalkylation, a key requirement for positron emission tomography (PET) tracer development [1]. The acid-labile O-trityl group is compatible with the short time-frame of radiochemical synthesis, as deprotection can be achieved rapidly (<5 min) without reducing agents that might interfere with radionuclide integrity. The Katsifis protection study provides the foundational selectivity evidence for this approach.

Process R&D: Late-Stage Diversification for a Library of Aryl Ether Derivatives

In process research, the O-trityl intermediate serves as a universal precursor for generating a diverse array of 2-(3-aryloxypropyl)benzimidazoles via Mitsunobu coupling or O-alkylation after selective N-functionalization [1]. The clean acid-mediated trityl removal (no hydrogenation apparatus required) makes this route compatible with standard multi-parallel synthesis equipment, offering a significant throughput advantage over routes using benzyl or silyl protecting groups.

Analytical Development: Use as a High-Purity Retention Time Marker in HPLC Method Validation

Owing to its high purity (≥98.0%) and distinct LogP (6.50), this compound is suited as a system suitability standard or retention time marker in reverse-phase HPLC methods for lipophilic benzimidazole intermediates [1]. Its strong UV chromophore ensures reliable detection at low injection volumes (1–5 µL at 0.1 mg/mL), a practical advantage for QC laboratories validating methods for late-stage pharmaceutical intermediates.

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